trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde
Brand Name: Vulcanchem
CAS No.: 180046-90-6
VCID: VC7339502
InChI: InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-8-10-4-6-11(9-15)7-5-10/h9-11H,4-8H2,1-3H3,(H,14,16)
SMILES: CC(C)(C)OC(=O)NCC1CCC(CC1)C=O
Molecular Formula: C15H27NO3
Molecular Weight: 269.385

trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde

CAS No.: 180046-90-6

Cat. No.: VC7339502

Molecular Formula: C15H27NO3

Molecular Weight: 269.385

* For research use only. Not for human or veterinary use.

trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde - 180046-90-6

Specification

CAS No. 180046-90-6
Molecular Formula C15H27NO3
Molecular Weight 269.385
IUPAC Name tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate
Standard InChI InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-8-10-4-6-11(9-15)7-5-10/h9-11H,4-8H2,1-3H3,(H,14,16)
Standard InChI Key QPEFPHCYVMZTGA-JOCQHMNTSA-N
SMILES CC(C)(C)OC(=O)NCC1CCC(CC1)C=O

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde (CAS: 180046-90-6; alternative CAS: 916210-80-5) is a bicyclic compound with the molecular formula C₁₃H₂₃NO₃ and a molecular weight of 241.33 g/mol . The IUPAC name, tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate, reflects its structural components:

  • A cyclohexane ring with a trans-configuration substituents.

  • A Boc-protected aminomethyl group at the 4-position.

  • An aldehyde functional group opposite the aminomethyl group .

The stereochemistry is explicitly defined by the trans arrangement of the Boc-aminomethyl and aldehyde groups, as evidenced by the SMILES notation:
CC(C)(C)OC(=O)NC[C@H]1CC[C@H](C=O)CC1 .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₂₃NO₃
Molecular Weight241.33 g/mol
Boiling PointNot reported
SolubilityNot available
DensityNot reported
PubChem CID15408001
GHS CodeHazard StatementPrecautionary Measures
H302Harmful if swallowedP261, P280, P305+P351+P338
P304+P340, P405, P501

Applications in Research

Role in Organic Synthesis

The compound’s aldehyde and Boc-protected amine groups make it a versatile building block for:

  • Peptide Coupling: The aldehyde can undergo reductive amination to form secondary amines.

  • Heterocyclic Synthesis: Participation in cyclization reactions to generate pyrrolidines or piperidines .

  • Protecting Group Strategies: The Boc group enables selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .

Pharmaceutical Relevance

Although direct therapeutic applications are undocumented, its structural features align with intermediates in kinase inhibitor and GPCR modulator syntheses .

SupplierQuantityPrice (USD)PurityUpdated
AK Scientific5g72895%2021-12-16
Crysdot1g64797%2021-12-16

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